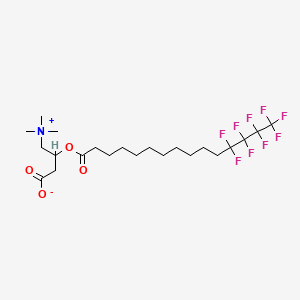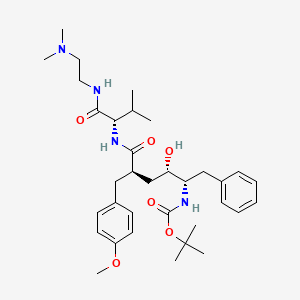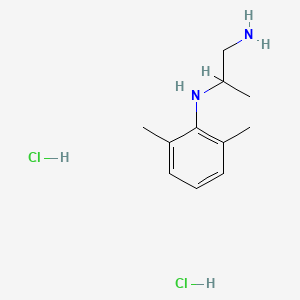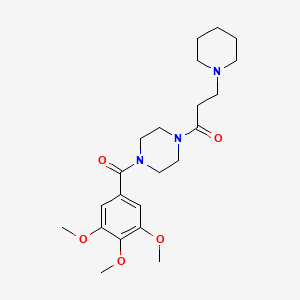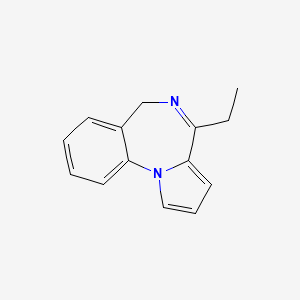
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine is a heterocyclic compound that belongs to the class of pyrrolobenzodiazepines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications . The structure of this compound consists of a pyrrole ring fused to a benzodiazepine ring, with an ethyl group attached to the fourth position of the pyrrole ring.
Métodos De Preparación
The synthesis of 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a one-pot two-step methodology that allows for the formation of highly condensed heterocycles under mild conditions . This approach is advantageous due to its step and atom economy, environmental benignity, and convergent synthetic method.
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction reactions can yield dihydro derivatives. Substitution reactions, such as halogenation, can introduce halogen atoms into the benzodiazepine ring, resulting in various halogenated derivatives.
Aplicaciones Científicas De Investigación
In chemistry, it serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities . In biology and medicine, derivatives of this compound have shown promise as anticancer agents, DNA-interactive agents, and neuroprotective agents .
Additionally, 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine and its derivatives have been investigated for their antiviral and antibacterial properties, making them potential candidates for the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets and pathways. One of the primary targets is DNA, where the compound can intercalate between base pairs, leading to the inhibition of DNA replication and transcription . This interaction is particularly relevant in the context of its anticancer activity, as it can induce apoptosis in cancer cells.
Furthermore, this compound has been shown to modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis . These effects contribute to its potential therapeutic applications in cancer treatment and other diseases.
Comparación Con Compuestos Similares
4-Ethyl-6H-pyrrolo(1,2-a)(1,4)benzodiazepine can be compared with other similar compounds, such as pyrrolo(2,1-c)(1,4)benzodiazepine and pyrrolo(1,2-d)(1,4)benzodiazepine . While all these compounds share a common benzodiazepine core, they differ in the position and nature of the fused pyrrole ring.
Pyrrolo(2,1-c)(1,4)benzodiazepine: This compound has the pyrrole ring fused at the 2,1-position of the benzodiazepine ring.
Pyrrolo(1,2-d)(1,4)benzodiazepine: This compound has the pyrrole ring fused at the 1,2-position of the benzodiazepine ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and therapeutic potential.
Propiedades
Número CAS |
92508-22-0 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-ethyl-6H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C14H14N2/c1-2-12-14-8-5-9-16(14)13-7-4-3-6-11(13)10-15-12/h3-9H,2,10H2,1H3 |
Clave InChI |
WNLAYJZRFVHBHD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NCC2=CC=CC=C2N3C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





